molecular formula C10H19NO3 B057649 Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- CAS No. 409346-72-1

Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl-

Cat. No. B057649
M. Wt: 201.26 g/mol
InChI Key: KFOOJJKZYIONCR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound represents the arrangement of atoms in the molecule. For Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl-, the molecular structure can be represented by its InChI string: InChI=1S/C7H13NO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) . This string provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Crystal Structure and Synthesis

  • Synthesis and Crystal Structure : Cyclohexanecarboxamide derivatives, like N-(Arylcarbamothioyl)-cyclohexanecarboxamide, were synthesized and characterized, displaying varied aryl substituents. Their crystal structures, determined by single crystal X-ray diffraction, revealed that the cyclohexane ring typically adopts a chair conformation, ensuring structural stability and rigidity. These findings are fundamental in understanding the molecule's physical and chemical properties, which are crucial for its applications in materials science and pharmaceuticals (Özer et al., 2009).

  • Preparation and Structure of Spiro Derivatives : The preparation of spiro derivatives like spiro(5,7-dimethoxy-1(1H)oxo-2-benzopyran-3(4H),1′-cyclohexane) involves alkylation followed by alkaline hydrolysis. The structure of these compounds, determined by X-ray crystallographic techniques, reveals a distorted sofa conformation for the heterocyclic ring and a highly symmetric chair conformation for the cyclohexane ring. This detailed understanding of molecular geometry is pivotal for the development of materials with specific physical properties (Gupta et al., 2005).

Polymer and Material Science

  • Polymer Processing and Applications : Cyclohexanecarboxamide derivatives are utilized in the production of polymers like isotactic poly(4-methyl-1-pentene) fibrous membranes. The solvent choice for electrospinning these polymers significantly impacts their morphological appearance and applications, especially in medical products. The ability to produce micro- or nanofibers expands the utility of these polymers in various medical applications, highlighting the importance of understanding and manipulating the chemical structure of Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- (Lee et al., 2006).

  • Polymerization and Self-Assembly : The molecule has been involved in studies related to the photoinitiated polymerization of columnar stacks of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives. This process is critical for the development of polymers with specific structural and functional properties. The ability to control the polymerization and self-assembly process is key for tailoring materials for specific applications, particularly in the field of nanotechnology (Masuda et al., 2003).

Chemical Transformations and Derivatives

  • Derivative Synthesis and Chemical Transformations : N-Methylated amides of Cyclohexanecarboxamide, like N,4-dimethylbenzamide and N-methylcyclohexanecarboxamide, have been subjected to systematic chemical transformations. These transformations include N-tosylation followed by nucleophilic substitution, leading to a variety of functional derivatives. This process demonstrates the molecule's versatility and its potential as a building block for various organic syntheses (Asahara et al., 2015).

properties

IUPAC Name

N,4-dimethoxy-N-methylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOOJJKZYIONCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC(CC1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258959
Record name N,4-Dimethoxy-N-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide

CAS RN

409346-72-1
Record name N,4-Dimethoxy-N-methylcyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=409346-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Dimethoxy-N-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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